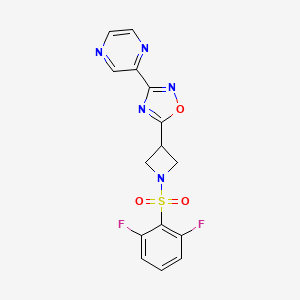

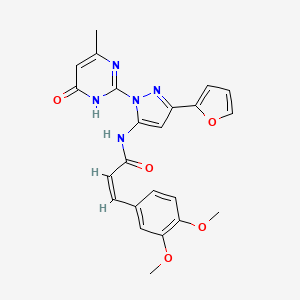

2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide, commonly known as ML277, is a small molecule that has been extensively studied for its potential therapeutic applications. The compound was initially identified as a potent and selective activator of the Kv7.2/7.3 potassium channel, which plays a critical role in regulating neuronal excitability. In

Aplicaciones Científicas De Investigación

Comparative Metabolism of Chloroacetamide Herbicides

Research into chloroacetamide herbicides such as acetochlor and alachlor highlights the complex metabolic pathways involved in their bioactivation and detoxification, suggesting potential areas of study for related compounds like "2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide" in terms of metabolic stability and toxicity (Coleman et al., 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

The inhibition of fatty acid synthesis by chloroacetamides in certain algae provides a basis for investigating the biological activity of similar compounds, potentially offering insights into mechanisms of action that could be relevant for developing new herbicides or antimicrobial agents (Weisshaar & Böger, 1989).

Radiosynthesis for Metabolic Studies

The radiosynthesis of chloroacetanilide herbicides for studies on their metabolism and mode of action indicates a methodological approach that could be applied to "this compound" to elucidate its biological interactions and potential applications (Latli & Casida, 1995).

Synthesis and QSAR Studies for Antibacterial Agents

The synthesis and QSAR studies of chlorophenyl-containing thiazolidines and azetidines as potential antibacterial agents demonstrate the relevance of structural modification in enhancing biological activity, which could inform similar studies on "this compound" for antimicrobial applications (Desai et al., 2008).

Antimicrobial and Anticancer Activities

The evaluation of chlorophenylimino and oxoindolinyl derivatives for their antimicrobial and anticancer activities underscores the potential of chlorophenyl and acetamide derivatives in therapeutic applications, suggesting areas where the specific compound could be investigated (Debnath & Ganguly, 2015).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-25-19-3-2-12-23(13-19)17-8-6-16(7-9-17)22-20(24)14-26-18-10-4-15(21)5-11-18/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPGJPAGSAHSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2837378.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2837379.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2837381.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2837386.png)

![Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2837387.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2837397.png)